Heptafluoro-1-metoxipropano

Descripción general

Descripción

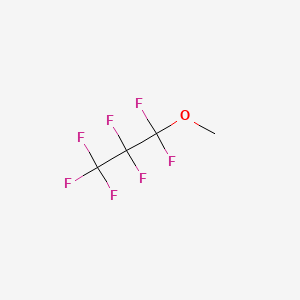

Heptafluoro-1-methoxypropane, also known as 1-Methoxyheptafluoropropane, is a chemical compound with the molecular formula C4H3F7O . It is also known by other names such as Heptafluoropropyl methyl ether, Methyl perfluoropropyl ether, and Novec ™ 7000 Engineered Fluid .

Synthesis Analysis

Heptafluoro-1-methoxypropane can be synthesized from Pentafluoropropionyl Fluoride and Dimethyl carbonate . The synthesis process involves reacting these two compounds in a 1 L autoclave at 20 degrees for 24 hours. After the reaction, the remaining Pentafluoropropionyl Fluoride is separated at -20 degrees. Then, 0.05 mol of water and 1 mol of Dimethyl carbonate are added and reacted at 20 degrees for 36 hours. The final product, Heptafluoropropyl methyl ether, is obtained through distillation .

Molecular Structure Analysis

Heptafluoro-1-methoxypropane has a total of 14 bonds, including 11 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether . The molecule contains a total of 15 atoms, including 3 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 7 Fluorine atoms .

Physical And Chemical Properties Analysis

Heptafluoro-1-methoxypropane has a molecular weight of 200.055 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 8.7±40.0 °C at 760 mmHg, and a flash point of -36.6±23.2 °C . It also has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 139.2±3.0 cm3 .

Aplicaciones Científicas De Investigación

Refrigerante

“Heptafluoro-1-metoxipropano” es de interés como refrigerante . Sus propiedades, que incluyen un potencial de calentamiento global relativamente bajo y un potencial de agotamiento de la capa de ozono nulo, lo convierten en una opción ecológica para aplicaciones de refrigeración .

Fluido de transferencia de calor a baja temperatura

Este compuesto se utiliza como fluido de transferencia de calor a baja temperatura . Su conductividad térmica se ha medido y correlacionado para estados de vapor, líquido y supercrítico, lo que lo hace útil en una variedad de condiciones de temperatura y presión .

Fluido de trabajo en ciclos orgánicos de Rankine

“this compound” se utiliza como fluido de trabajo en ciclos orgánicos de Rankine . Estos ciclos se utilizan para la generación de energía, particularmente en la recuperación de calor residual y en plantas de energía geotérmica.

Aplicaciones de limpieza de precisión

Este compuesto se utiliza para aplicaciones de limpieza de precisión . Sus propiedades químicas le permiten eliminar eficazmente los contaminantes sin dañar el material que se está limpiando .

Usos de investigación y experimentales

La conductividad térmica de “this compound” se ha estudiado ampliamente . Se reportan nuevos datos experimentales para la conductividad térmica de este compuesto para estados de vapor, líquido y supercrítico . Estos datos se obtuvieron con un aparato de alambre caliente transitorio en un amplio rango de temperatura y presión .

Aplicaciones industriales

“this compound” se utiliza en varias aplicaciones industriales debido a sus propiedades favorables, que incluyen baja toxicidad aguda y no inflamabilidad .

Safety and Hazards

Heptafluoro-1-methoxypropane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn during handling. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mecanismo De Acción

Target of Action

Heptafluoro-1-methoxypropane, also known as RE-347mcc, 1-methoxyheptafluoropropane, heptafluoropropyl methyl ether, and by the trade names Novec 7000 and HFE-7000 , is a highly fluorinated methyl ether . It primarily targets thermal conductivity in various states, including vapor, liquid, and supercritical states .

Mode of Action

Heptafluoro-1-methoxypropane interacts with its targets by altering their thermal conductivity . This interaction results in changes in the thermal properties of the substance, which can be measured and correlated for various states .

Biochemical Pathways

Its primary function as a refrigerant, a low-temperature heat transfer fluid, a working fluid in organic rankine cycles, and for precision cleaning applications suggests that it may interact with thermodynamic processes.

Pharmacokinetics

Its use in various applications suggests that it has a high degree of stability and low reactivity .

Result of Action

The primary result of Heptafluoro-1-methoxypropane’s action is the alteration of thermal conductivity in various states . This can have significant implications in its applications, particularly in refrigeration and heat transfer.

Action Environment

The action of Heptafluoro-1-methoxypropane can be influenced by environmental factors such as temperature and pressure . For instance, its thermal conductivity can vary significantly depending on these factors . It is also worth noting that Heptafluoro-1-methoxypropane has a relatively low global warming potential, zero ozone depletion potential, an atmospheric lifetime of 5 years, low acute toxicity, and it is nonflammable , making it environmentally friendly.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPJRYAFUXTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCH3, C4H3F7O | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074909 | |

| Record name | Heptafluoro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor of ether; [3M MSDS] | |

| Record name | Methyl perfluoropropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

403.0 [mmHg] | |

| Record name | Methyl perfluoropropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

375-03-1 | |

| Record name | Methyl perfluoropropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)